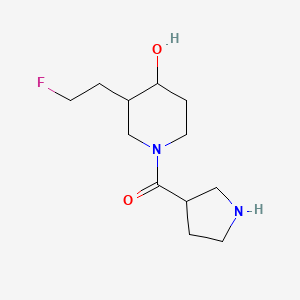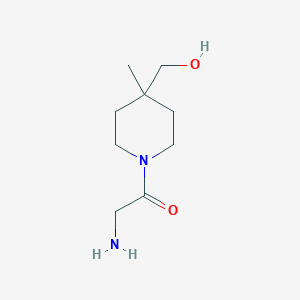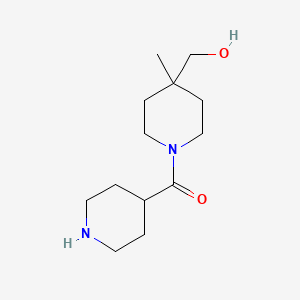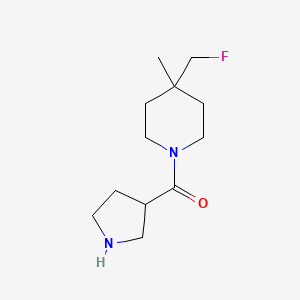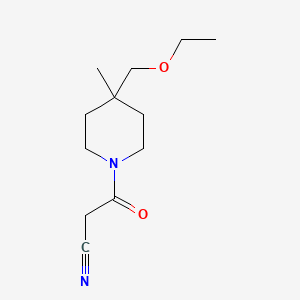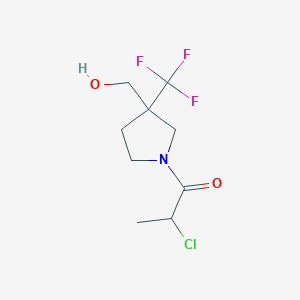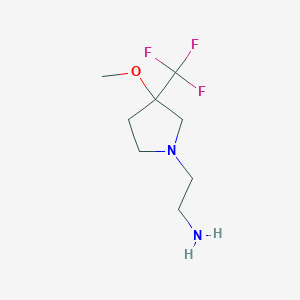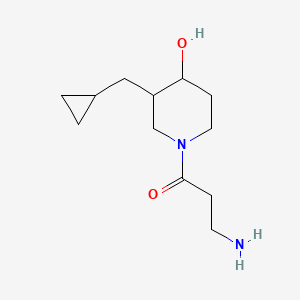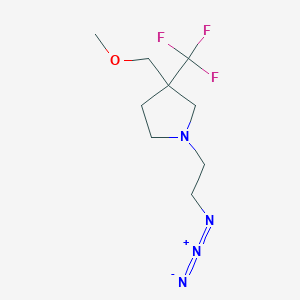
1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, also known as AzMTP, is an organic compound with a wide variety of applications in scientific research. AzMTP is a small molecule that is used to modify proteins and other biomolecules, and has been used in the development of new drugs, imaging agents, and other therapeutic agents. AzMTP is a versatile and efficient tool for the manipulation of proteins, and can be used to study their structure, function, and interactions.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Pyrrolidines and Pyrroles : The compound has been utilized in the synthesis of various pyrrolidines and pyrroles. For instance, the study by Markitanov et al. (2016) demonstrates the synthesis of 4-(trifluoromethyl)pyrrolidines with different substituents, highlighting the versatility of related compounds in chemical synthesis (Markitanov et al., 2016).
Enantioselective Fluorodehydroxylation : Hann and Sampson (1989) discussed the synthesis of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, highlighting its role as an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).
Building Blocks for Aminopyrroles : Khlebnikov et al. (2018) used a trifluoromethyl-containing building block, similar to the compound , for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing its utility in creating complex molecular structures (Khlebnikov et al., 2018).
Industrial and Medicinal Applications
Synthesis of Bioactive Molecules : The reaction between various compounds and 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine or its derivatives can lead to the production of bioactive molecules. For example, Kotian et al. (2005) demonstrated a large-scale synthesis of a compound using methods that could be applicable to similar trifluoromethylated pyrrolidines (Kotian et al., 2005).
Pyrrolidines in Medicine : Pyrrolidines, which can be synthesized from compounds like 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, are important in medicine, often used as pharmaceuticals or in the development of new drugs. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in medicine, indicating the relevance of these compounds in the medical field (Żmigrodzka et al., 2022).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-7-8(9(10,11)12)2-4-16(6-8)5-3-14-15-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVHPMKDESJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




